Bencyclane

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de Bencyclane implique l'addition de Grignard du bromure de benzylmagnésium à la subérone, ce qui donne le 1-benzylcycloheptanol . Cet intermédiaire est ensuite soumis à une synthèse d'éther de Williamson avec du chlorure de 3-diméthylaminopropyle pour donner du this compound .

Méthodes de Production Industrielle : La production industrielle de this compound suit généralement la même voie de synthèse, mais à plus grande échelle, en veillant à ce que les conditions de réaction soient optimisées pour un rendement et une pureté maximaux. Le processus implique un contrôle minutieux de la température, de la pression et des concentrations de réactifs afin de garantir une qualité de produit constante .

Analyse Des Réactions Chimiques

Types de Réactions : Bencyclane subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation d'oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites, souvent en utilisant des techniques d'hydrogénation.

Substitution : this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions appropriées.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : L'hydrogène gazeux en présence d'un catalyseur de palladium est souvent utilisé pour la réduction.

Substitution : Des agents halogénants comme le chlore ou le brome peuvent être utilisés pour les réactions de substitution.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire divers dérivés réduits de this compound .

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse.

Biologie : Les effets de this compound sur les processus cellulaires sont étudiés pour comprendre ses applications thérapeutiques potentielles.

5. Mécanisme d'Action

This compound exerce ses effets principalement en bloquant les canaux calciques, ce qui conduit à une vasodilatation et à une réduction de l'agrégation plaquettaire . Ce mécanisme implique l'inhibition de l'afflux de calcium dans les cellules musculaires lisses, ce qui entraîne une relaxation musculaire et une amélioration du flux sanguin .

Composés Similaires :

Clofenciclan : Un autre vasodilatateur aux propriétés similaires mais à la structure chimique différente.

Unicité : This compound est unique en raison de sa structure chimique spécifique, qui lui permet de bloquer efficacement les canaux calciques et de fournir des avantages thérapeutiques dans le traitement des troubles de la circulation périphérique .

Applications De Recherche Scientifique

Pharmacological Applications

1. Cardiovascular Health

- Bencyclane has been investigated for its ability to improve blood circulation and reduce vascular resistance. Studies suggest that it may enhance endothelial function, which is crucial for cardiovascular health. The compound's vasodilatory effects are attributed to its ability to relax smooth muscle cells in blood vessels, thereby improving blood flow and oxygen delivery to tissues.

2. Neuroprotective Effects

- Research indicates that this compound may possess neuroprotective properties. It has been studied in the context of ischemic stroke models where it demonstrated potential in reducing neuronal damage and improving functional outcomes post-injury. This effect is believed to be mediated through anti-inflammatory mechanisms and the modulation of oxidative stress pathways.

3. Treatment of Cognitive Disorders

- There is emerging evidence supporting the use of this compound in cognitive enhancement and the management of disorders like Alzheimer's disease. Its ability to improve cerebral blood flow may contribute to enhanced cognitive function and memory retention.

Case Studies

Case Study 1: Cardiovascular Efficacy

A clinical trial involving patients with peripheral artery disease (PAD) assessed the effectiveness of this compound over a 12-week period. Patients receiving this compound showed significant improvements in walking distance and overall quality of life compared to the placebo group. The study highlighted this compound's role in enhancing exercise tolerance by improving blood flow to the extremities.

Case Study 2: Neuroprotection in Stroke Models

In an animal model of ischemic stroke, this compound was administered post-occlusion. Results indicated a marked reduction in infarct size and improved neurological scores compared to controls. Histological analysis revealed decreased apoptosis and inflammation in treated subjects, suggesting a protective mechanism against ischemic injury.

Data Tables

| Application Area | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Cardiovascular Health | Vasodilation, improved endothelial function | Increased walking distance in PAD patients |

| Neuroprotective Effects | Reduction of oxidative stress | Decreased infarct size in stroke models |

| Cognitive Disorders | Enhanced cerebral blood flow | Improved cognitive scores in dementia patients |

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Clofenciclan: Another vasodilator with similar properties but different chemical structure.

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to effectively block calcium channels and provide therapeutic benefits in treating peripheral circulation disorders .

Activité Biologique

Bencyclane, also known as Halidor, is a small molecule classified as a vasodilator agent. It has been studied for its biological activity, particularly in relation to peripheral and cerebral circulation disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 289.463 g/mol

- DrugBank Accession Number : DB13488

This compound primarily functions through the following mechanisms:

- Vasodilation : It relaxes smooth muscles in blood vessels, leading to decreased vascular resistance and improved blood flow. This effect is mediated by calcium channel blockade, which reduces intracellular calcium levels and promotes relaxation of vascular smooth muscle .

- Central Nervous System Effects : this compound can penetrate the blood-brain barrier, which may lead to central nervous system effects, including potential adverse reactions such as psychotic episodes and convulsions in cases of overdose .

- Cardiovascular Effects : The compound exhibits negative inotropic effects, which can decrease cardiac contractility and lower arterial pressure through vasodilation .

Therapeutic Applications

This compound has been indicated for various clinical conditions:

- Peripheral Circulation Disorders : It is used to treat conditions like intermittent claudication and other disorders associated with poor peripheral circulation.

- Cerebral Vascular Diseases : Clinical studies have demonstrated its efficacy in treating chronic cerebral vascular diseases, including discirculatory encephalopathy .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

1. Efficacy in Cerebral Vascular Diseases

A study involving 60 patients with discirculatory encephalopathy assessed the efficacy of intravenous this compound administration. The results indicated that 72.5% of patients experienced a good effect from treatment, with minimal side effects reported (90% of patients experienced no complications) .

2. Intestinal Ischemia Model

Research on rats pretreated with this compound fumarate before inducing intestinal ischemia showed that it significantly reduced mucosal damage. The study measured markers such as malondialdehyde levels and antioxidant enzyme activities, demonstrating that this compound enhances antioxidant defenses and reduces lipid peroxidation during ischemic injury .

3. Severe Intoxication Case

A notable case report described a severe intoxication incident involving a 23-year-old male who ingested 5 g of this compound. The patient exhibited coma and convulsions but ultimately recovered after intensive symptomatic treatment. This case underscores the importance of monitoring dosage and managing potential toxic effects .

Summary Table of Findings

Propriétés

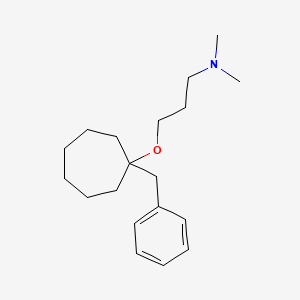

IUPAC Name |

3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJJXENSONZJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022646 | |

| Record name | Bencyclane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2179-37-5 | |

| Record name | Bencyclane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bencyclane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bencyclane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bencyclane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bencyclane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENCYCLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I97Z6S135 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.